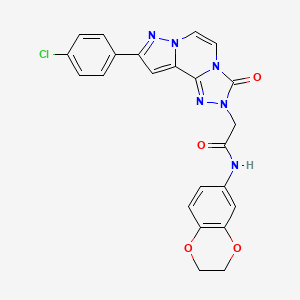

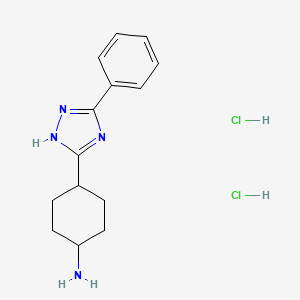

4-(3-苯基-1H-1,2,4-三唑-5-基)环己-1-胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .科学研究应用

合成和生物活性

抗菌活性:1,2,4-三唑衍生物的合成,包括结构类似于“4-(3-苯基-1H-1,2,4-三唑-5-基)环己-1-胺;二盐酸盐”的衍生物,已因其抗菌特性而被探索。例如,Bektaş 等人(2007 年)报道了新型 1,2,4-三唑衍生物的合成,这些衍生物对各种微生物表现出良好至中等活性,突出了这些化合物在抗菌治疗中的潜力 Bektaş 等人,2007。

细胞毒活性:Noolvi 等人(2014 年)对 1H-苯并咪唑的氮杂环丁-2-酮衍生物进行了研究,该衍生物与目标化合物具有相同的 1,2,4-三唑核心。他们发现一些衍生物在体外表现出显着的抗菌和细胞毒活性,表明这些结构在开发新的治疗剂方面具有潜力 Noolvi 等人,2014。

合成方法:合成方法的研究包括开发用于构建三唑环的新反应,这对于创建具有潜在生物活性的化合物至关重要。例如,Majireck 和 Weinreb(2006 年)研究了叠氮化物与内部炔烃的钌催化 [3 + 2]-环加成反应,生成 1,4,5-三取代-1,2,3-三唑,该过程可能与合成目标化合物的衍生物有关 Majireck 和 Weinreb,2006。

化学选择性构建:Bai 等人(2015 年)开发了一种好氧氧化环加成工艺,用于在无金属条件下创建 1,2,3-三唑,包括 1,4-二取代和 1,5-二取代变体。该方法代表了一种化学选择性合成三唑类化合物的方法,无需使用危险的叠氮化物或金属,可能适用于创建“4-(3-苯基-1H-1,2,4-三唑-5-基)环己-1-胺;二盐酸盐”类似物 Bai 等人,2015。

作用机制

Target of Action

The primary targets of the compound EN300-7535278 are currently unknown. The compound belongs to the class of 1,2,4-triazole derivatives, which are known to possess a wide range of biological activities . .

Mode of Action

The mode of action of EN300-7535278 involves the interaction of the 1,2,4-triazole moiety with its targets. The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

1,2,4-triazole derivatives are known to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

安全和危害

未来方向

属性

IUPAC Name |

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.2ClH/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,15H2,(H,16,17,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIAUPZVMJATJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC(=NN2)C3=CC=CC=C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![N~4~-(4-ethoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)

![1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893362.png)